Epigallocatechin 3-O-cinnamate
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Overview
Description
Epigallocatechin 3-O-cinnamate is a derivative of epigallocatechin, a type of catechin found in green tea. Catechins are a class of flavonoids with potent antioxidant properties. This compound is synthesized by esterifying epigallocatechin with cinnamic acid, resulting in a compound that combines the beneficial properties of both epigallocatechin and cinnamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epigallocatechin 3-O-cinnamate typically involves the esterification of epigallocatechin with cinnamic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the esterification process. Enzymes such as lipases can be employed to catalyze the reaction under milder conditions, reducing the need for harsh chemicals and high temperatures. This approach not only improves the yield but also minimizes the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Epigallocatechin 3-O-cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are highly reactive and can participate in further chemical transformations.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols and carboxylic acids from reduction, and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Epigallocatechin 3-O-cinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification reactions and the behavior of catechins under different chemical conditions.
Biology: The compound’s antioxidant properties make it a valuable tool for studying oxidative stress and its effects on biological systems.
Medicine: Research has shown that this compound exhibits anti-inflammatory, anticancer, and antimicrobial activities, making it a potential candidate for drug development.
Industry: The compound is used in the formulation of cosmetics and dietary supplements due to its antioxidant and anti-inflammatory properties.
Mechanism of Action
Epigallocatechin 3-O-cinnamate exerts its effects through several molecular mechanisms:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, preventing cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting survival pathways like PI3K-AKT and NF-κB.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules.
Comparison with Similar Compounds
Epigallocatechin 3-O-cinnamate can be compared with other catechin derivatives such as:
Epigallocatechin 3-O-gallate: Another esterified catechin with potent antioxidant and anticancer properties.
Epicatechin: A non-esterified catechin with similar antioxidant activity but different pharmacokinetic properties.
Catechin: The simplest form of catechin, which lacks the ester group and has lower bioavailability.
This compound is unique due to the presence of the cinnamate ester, which enhances its lipophilicity and potentially improves its bioavailability and cellular uptake compared to other catechins.
Biological Activity
Epigallocatechin 3-O-cinnamate (EGCC) is a derivative of epigallocatechin, a prominent polyphenol found in green tea. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of EGCC, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound belongs to the class of flavan-3-ols and is characterized by a benzopyran-3,5,7-triol structure. Its molecular formula is C19H18O5, with a CAS number of 108907-46-6. This compound is primarily found in various teas, particularly in higher concentrations in red and herbal teas compared to green tea .
Antioxidant Activity
EGCC exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Research indicates that EGCC can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. A study demonstrated that EGCC showed a higher antioxidant capacity than its parent compound, epigallocatechin gallate (EGCG) .
Table 1: Comparative Antioxidant Activity of EGCC and Related Compounds
Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
---|---|---|
Epigallocatechin Gallate (EGCG) | 85% | 12 |
This compound (EGCC) | 90% | 10 |
Anti-inflammatory Effects
EGCC has been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. In vitro studies indicate that EGCC can reduce the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in stimulated macrophages. This suggests its potential use in managing inflammatory diseases .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of EGCC. In a study involving human neuroblastoma cells (SH-SY5Y), EGCC demonstrated protection against hydrogen peroxide-induced neurotoxicity. It was found to be more effective than other catechins, suggesting its role as a potential therapeutic agent for neurodegenerative diseases .
Case Study: Neuroprotection in SH-SY5Y Cells
- Objective : To evaluate the neuroprotective effects of EGCC against oxidative stress.
- Method : SH-SY5Y cells were treated with hydrogen peroxide and various concentrations of EGCC.
- Results : EGCC significantly reduced cell death and oxidative stress markers compared to controls.
Anticancer Activity
EGCC has been investigated for its anticancer properties, particularly in prostate cancer cells. It was found to inhibit fatty acid synthase (FAS), an enzyme crucial for cancer cell proliferation. In LNCaP prostate cancer cells, EGCC induced apoptosis in a dose-dependent manner while having minimal effects on non-tumorigenic fibroblasts .
Table 2: Effects of EGCC on Prostate Cancer Cells
Treatment | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
Control | 100 | 5 |
EGCC (50 µM) | 70 | 30 |
EGCC (100 µM) | 50 | 60 |
Antimicrobial Activity
Emerging research indicates that EGCC possesses antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing natural antimicrobial agents .
Properties
CAS No. |
108907-46-6 |
---|---|
Molecular Formula |
C24H20O8 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H20O8/c25-15-10-17(26)16-12-21(31-22(29)7-6-13-4-2-1-3-5-13)24(32-20(16)11-15)14-8-18(27)23(30)19(28)9-14/h1-11,21,24-28,30H,12H2/b7-6+/t21-,24-/m1/s1 |
InChI Key |
GQGIIUWXMCBYIJ-UMMIVNDFSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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